2-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4-chlorobenzoic acid
Overview
Description
2-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4-chlorobenzoic acid is a useful research compound. Its molecular formula is C20H17ClN2O5 and its molecular weight is 400.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.0825993 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Labeling Techniques
Research on compounds with structural similarities, such as chlorobenzoic acids and their derivatives, has focused on synthesis methods and labeling techniques. For example, the synthesis of carbon-14 and tritium-labelled 4-amino-3-(4-chlorophenyl)-butyric acid demonstrates the interest in creating labeled compounds for tracing and study purposes in biochemical and pharmaceutical research (Küng et al., 1983). Such techniques could potentially be applied to the compound for its study in similar contexts.
Solubility and Thermodynamic Modeling
The study of solubility and thermodynamic properties of chlorobenzoic acids in various solvents is crucial for understanding their behavior in different environments, which is essential for the development of pharmaceuticals and materials science. Research on 2-amino-4-chlorobenzoic acid, for example, explores its solubility in different organic solvents and provides a foundation for purifying and processing related compounds (Li et al., 2017).
Metal-Organic Frameworks (MOFs)
The use of amino-substituted benzoic acids in the development of metal-organic frameworks (MOFs) for gas storage, separation, and catalysis is a growing area of research. The functionalization of MOFs through post-synthetic modification introduces new functionalities, enabling the creation of materials with tailored properties for specific applications. Research in this area highlights the potential for compounds like 2-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4-chlorobenzoic acid to contribute to the development of novel materials (Wang et al., 2009).
Properties
IUPAC Name |
2-[(2-butyl-1,3-dioxoisoindole-5-carbonyl)amino]-4-chlorobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c1-2-3-8-23-18(25)13-6-4-11(9-15(13)19(23)26)17(24)22-16-10-12(21)5-7-14(16)20(27)28/h4-7,9-10H,2-3,8H2,1H3,(H,22,24)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSUACMNHDUBKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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